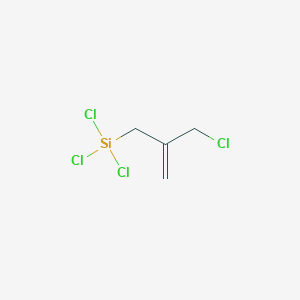

2-(Chloromethyl)allyltrichlorosilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

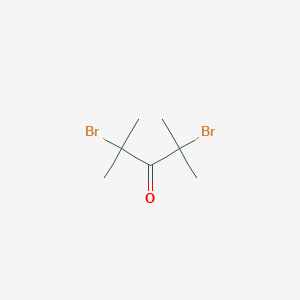

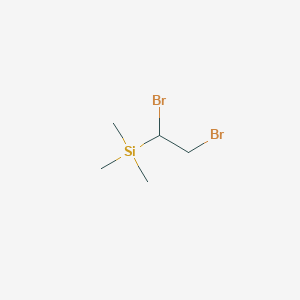

2-(Chloromethyl)allyltrichlorosilane is an organosilicon compound . It is a colorless or white low-melting solid . The compound is bifunctional, containing reactive trichlorsilyl and allyl groups .

Synthesis Analysis

It was originally prepared by the Direct process, the reaction of allyl chloride with copper-silicon alloy . The SiCl3 group undergoes the usual alcoholysis to give the trialkoxoallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes .Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)allyltrichlorosilane is C4H6Cl4Si . Its molecular weight is 223.9879 .Chemical Reactions Analysis

The SiCl3 group in the compound undergoes the usual alcoholysis to give the trialkoxoallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes .Physical And Chemical Properties Analysis

The compound is a colorless or white low-melting solid . It has a density of 1.311g/cm3 and a boiling point of 195.8°C at 760 mmHg . Its refractive index is 1.477 .Aplicaciones Científicas De Investigación

Synthesis of Organosilicon Compounds

2-(Chloromethyl)allyltrichlorosilane: is a pivotal building block in the synthesis of organosilicon compounds. These compounds are integral to the production of silicone rubber, resins, coatings, and adhesives . The versatility of this compound allows for the creation of materials with desirable properties such as flexibility, thermal stability, and chemical resistance.

Catalysis

In catalysis, this compound has shown promise in reactions with various allylic chlorides in the presence of copper salts and tertiary amines. The resulting allyltrichlorosilanes are produced in excellent yields, which is crucial for industrial applications where efficiency and cost-effectiveness are paramount.

Hyper Cross-Linked Polymers (HCPs)

2-(Chloromethyl)allyltrichlorosilane: can be used in the synthesis of HCPs. These polymers are known for their high surface area and porosity, which make them suitable for applications like water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Mecanismo De Acción

Target of Action

2-(Chloromethyl)allyltrichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. It plays a crucial role in the synthesis of various organosilicon compounds .

Mode of Action

The compound contains reactive trichlorosilyl and allyl groups . The trichlorosilyl group undergoes usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, the reagent allylates aldehydes . This interaction with its targets leads to the formation of new compounds.

Biochemical Pathways

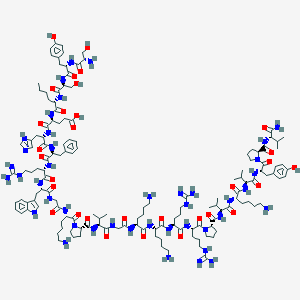

It is used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are essential for cell growth and differentiation .

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and solubility can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-(Chloromethyl)allyltrichlorosilane is the formation of new compounds. For example, it can be used in the synthesis of 2,11-bis(methylidene)spermine , and branched side chains of conjugated polymers .

Safety and Hazards

Propiedades

IUPAC Name |

trichloro-[2-(chloromethyl)prop-2-enyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFJNNLIAXEOSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C[Si](Cl)(Cl)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402944 |

Source

|

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18147-84-7 |

Source

|

| Record name | 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro[2-(chloromethyl)allyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)